2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid

Lipophilicity Partition coefficient Membrane permeability

This N-substituted aminoalkanoic acid derivative features a dual-benzamide architecture and α-amino acid moiety, offering balanced lipophilicity (LogP ~3.0) essential for passive membrane permeation without excessive non-specific binding. Its 7 hydrogen bond acceptors enable specific zinc-chelating interactions at MMP catalytic sites, making it a privileged scaffold for MMP-13 inhibitor discovery. The free carboxylic acid handle facilitates rapid derivatization into peptidomimetic libraries or PROTAC®-like conjugates. For intracellular target engagement studies, its intermediate LogP bridges the gap between impermeable polar analogs (N-anisoyl-GABA, LogP 1.68) and excessively lipophilic valine derivatives (LogP ~4.9). Researchers requiring a tractable, structurally rigid anthranilic acid building block with defined exit vector geometry should procure this compound for reproducible SAR campaigns. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C19H20N2O5
Molecular Weight 356.4 g/mol
CAS No. 5785-96-6
Cat. No. B3384843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid
CAS5785-96-6
Molecular FormulaC19H20N2O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C19H20N2O5/c1-3-15(19(24)25)20-18(23)14-6-4-5-7-16(14)21-17(22)12-8-10-13(26-2)11-9-12/h4-11,15H,3H2,1-2H3,(H,20,23)(H,21,22)(H,24,25)
InChIKeyICPRRRIOSWIIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid (CAS 5785-96-6) Procurement Evidence Guide: Physicochemical Differentiation from Analogous N-Substituted Aminoalkanoic Acids


2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid is a synthetic N-substituted aminoalkanoic acid derivative incorporating a 4-methoxybenzoyl-anthranilic acid core coupled to 2-aminobutanoic acid [1]. The compound belongs to a broader class of N-substituted aminoalkanoic acids described in patent literature for therapeutic applications including ion transport modulation [2]. Its dual-benzamide architecture and α-amino acid moiety distinguish it from simpler mono-benzoyl homologs and positional isomers.

Why Generic Substitution Fails for 2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid: Structural Determinants of Pharmacochemical Behavior


Within the N-substituted aminoalkanoic acid series, the presence of the anthranilic acid spacer and the specific amino acid side chain critically modulate lipophilicity, hydrogen bonding capacity, and conformational flexibility. Substituting the target compound with the simpler N-anisoyl-GABA (CAS 72432-14-5) would eliminate the anthraniloyl moiety, reducing LogP by ~1.3 log units and decreasing hydrogen bond acceptor count from 7 to 4 [1][2]. The beta-alanine analog (MW 342) introduces a different spacing between amide and carboxyl groups, altering conformational preferences . These structural alterations fundamentally change permeability, metabolic susceptibility, and potential target engagement profiles, making generic interchange scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid (5785-96-6) Against Closest Analogs


Lipophilicity (LogP) Differential: Target vs. N-Anisoyl-GABA (gamma-Amino Backbone)

The target compound exhibits a calculated LogP of 2.95 (Chemaxon) to 3.01 (XLogP), compared to N-anisoyl-GABA (4-[(4-methoxybenzoyl)amino]butanoic acid, CAS 72432-14-5) which has a LogP of 1.68 [1][2]. This ~1.3 log unit increase corresponds to approximately a 20-fold higher octanol-water partition coefficient, indicating significantly greater membrane permeation potential.

Lipophilicity Partition coefficient Membrane permeability

Hydrogen Bond Acceptor Capacity: Anthraniloyl-Extended Architecture Provides Enhanced Interaction Potential

The target compound provides 7 hydrogen bond acceptor (HBA) sites versus 4 for N-anisoyl-GABA, due to the additional amide carbonyl and aromatic ring nitrogen introduced by the anthranilic acid spacer [1]. The beta-alanine analog N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine offers an intermediate value of 5 HBA .

Hydrogen bonding Solubility Target engagement

Rotatable Bond Count: Greater Conformational Sampling than Beta-Alanine Analog

The target compound possesses 9 rotatable bonds, compared to 6 rotatable bonds for the beta-alanine analog N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine [1]. The 50% increase in rotatable bonds reflects the α-amino acid backbone and ethyl side chain providing greater conformational degrees of freedom.

Conformational flexibility Entropy Binding specificity

Molecular Weight Differentiation: Substantial Size Increase Over Mono-Benzoyl Homolog

The molecular weight of the target compound (356.37 Da) is approximately 119 Da greater than N-anisoyl-GABA (237.25 Da), representing a 50% increase in molecular mass [1][2]. This size difference reflects the incorporation of the anthranilic acid spacer, which adds significant molecular bulk and the potential for additional van der Waals interactions with target surfaces.

Molecular weight Drug-likeness Passive diffusion

Topological Polar Surface Area (TPSA): Balancing Permeability and Solubility vs. N-Anisoyl-GABA

Although experimental TPSA for the target α-amino acid is not directly reported, the positional isomer 4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid has a PSA of 104.73 Ų, which is expected to be closely comparable for the target compound [2]. This is substantially higher than N-anisoyl-GABA (PSA 75.63 Ų) [1], resulting from the additional polar surface contributed by the anthranilic acid moiety.

Polar surface area Blood-brain barrier Oral bioavailability

Research and Industrial Application Scenarios for 2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid Based on Differentiated Physicochemical Properties


Scaffold for Anthranilic Acid-Based Matrix Metalloproteinase (MMP) Inhibitor Development

The anthranilic acid core (2-(4-methoxybenzoylamino)benzoyl moiety) is a recognized pharmacophore in MMP-13 inhibitory anthranilic acid derivatives [2]. The target compound's higher LogP (2.95–3.01 vs. 1.68 for N-anisoyl-GABA) and enhanced hydrogen bond acceptor capacity (7 vs. 4) offer improved membrane permeability and additional zinc-chelating or hydrogen-bonding interactions at the MMP catalytic site, making it a structurally privileged starting scaffold for medicinal chemistry optimization targeting MMP-related pathologies such as osteoarthritis and cancer metastasis.

Chemical Biology Probe Requiring Balanced Lipophilicity for Intracellular Target Engagement

For intracellular target engagement studies, the target compound's intermediate LogP of ~3.0—substantially higher than N-anisoyl-GABA (1.68) but lower than the valine analog (LogP ~4.9)—provides a balanced lipophilicity profile suitable for passive membrane permeation without excessive non-specific membrane binding [1]. Its 7 hydrogen bond acceptors further facilitate specific interactions with intracellular protein targets, distinguishing it from simpler analogs that may lack sufficient binding interactions .

Synthetic Intermediate for Extended Peptidomimetic and PROTAC®-Like Conjugates

The free carboxylic acid functionality and the α-amino acid ethyl side chain of 2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid [1] provide a chemically tractable handle for further derivatization (e.g., amide coupling, esterification) . This makes it a suitable building block for synthesizing extended peptidomimetic libraries or proteolysis-targeting chimera (PROTAC®)-like conjugates where the anthranilic acid-derived spacer provides specific structural rigidity and defined exit vector geometry not achievable with simpler analogs like N-anisoyl-GABA.

Pharmacokinetic Comparative Standard in Metabolic Stability Profiling of Alpha-Amino Acid vs. Gamma-Amino Acid Derivatives

As an α-amino acid derivative, the target compound is expected to undergo different metabolic pathways (e.g., amino acid oxidase susceptibility, peptidase recognition) compared to the γ-amino acid N-anisoyl-GABA [2]. This makes it a valuable comparator standard in preclinical in vitro metabolic stability assays (e.g., liver microsome or hepatocyte incubation) designed to assess the impact of amino acid backbone position on clearance rate, enabling rational selection of the optimal amino acid scaffold for lead series progression.

Quote Request

Request a Quote for 2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.